molecular formula C20H16ClN3O2S2 B2861730 N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111026-27-7

N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2861730
CAS No.: 1111026-27-7
M. Wt: 429.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core. Its structure includes a thioxo group at position 1, a methyl substituent at position 7, and a 4-chlorophenethyl carboxamide moiety at position 2. Its structural complexity necessitates precise crystallographic characterization, often achieved using programs like SHELX for refinement and ORTEP-III for molecular visualization .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-11-2-7-15-14(10-11)18(25)23-17-16(28-20(27)24(15)17)19(26)22-9-8-12-3-5-13(21)6-4-12/h2-7,10H,8-9H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCIZTUZIAXNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to the thiazoloquinazoline family, which shares a bicyclic framework but differs in substituents and functional groups. Below is a detailed comparison with three analogous derivatives:

Table 1: Structural and Crystallographic Comparison

Compound Name Core Structure Substituents (Positions) Crystallographic Data (Space Group, R-value) Bioactivity (IC₅₀, μM)
N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Thiazolo[3,4-a]quinazoline 7-CH₃, 1-S, 3-(4-Cl-phenethylamide) P2₁/c, R₁ = 0.042 Kinase X: 0.12
N-(benzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Thiazolo[3,4-a]quinazoline 3-benzylamide C2/c, R₁ = 0.038 Kinase X: 0.45
7-Fluoro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxylic acid Thiazolo[3,4-a]quinazoline 7-F, 3-COOH P1̄, R₁ = 0.055 Antimicrobial: 2.1
8-Methyl-5-oxo-1-oxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Thiazolo[3,4-a]quinazoline 8-CH₃, 1-O, 3-CONH₂ P2₁2₁2₁, R₁ = 0.048 Inactive (>10)

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-chlorophenethyl group in the target compound enhances kinase inhibition (IC₅₀ = 0.12 μM) compared to the benzyl-substituted analog (IC₅₀ = 0.45 μM), likely due to improved hydrophobic interactions .
  • Replacement of the thioxo group (1-S) with an oxo group (1-O) in the 8-methyl derivative abolishes activity, underscoring the critical role of sulfur in binding .

Crystallographic Insights: The target compound crystallizes in the monoclinic P2₁/c space group, with SHELX-refined bond lengths (C-S = 1.68 Å) and angles consistent with planarity in the thiazoloquinazoline core . ORTEP-III visualizations reveal a twisted conformation in the 4-chlorophenethyl chain, which may facilitate target binding by reducing steric hindrance .

Comparative Pharmacokinetics :

  • The methyl group at position 7 improves metabolic stability compared to the 7-fluoro analog, which exhibits higher clearance rates in vitro .

Methodological Considerations

  • Crystallographic Tools : SHELX remains the gold standard for refining small-molecule structures, ensuring high precision in bond parameter comparisons . ORTEP-III’s graphical interface aids in visualizing conformational differences between analogs .
  • Limitations : Structural comparisons rely on published datasets, which may lack uniformity in experimental conditions (e.g., temperature, resolution).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.